2,4-Octadienal - 38743-20-3

2,4-Octadienal

Catalog Number: EVT-7938150
CAS Number: 38743-20-3
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(E,E)-2,4-Octadienal is a fatty aldehyde.
(2E,4E)-2,4-octadienal is a natural product found in Thalassiosira gravida and Thalassiosira rotula with data available.
Synthesis Analysis

Methods and Technical Details
The synthesis of 2,4-octadienal can be achieved through several methods. One effective approach involves the oxidation of specific precursors under controlled conditions. For instance, a method described in the literature utilizes palladium diacetate as a catalyst in the presence of trifluoroacetic acid and dimethyl sulfoxide at elevated temperatures (80 °C) within a sealed environment. The reaction typically yields approximately 81% of the desired product after purification steps including extraction and chromatography .

Another synthesis route involves multi-step reactions starting from simpler hydrocarbons, which may include alkylation and subsequent dehydrogenation steps to introduce the required double bonds .

Molecular Structure Analysis

Structure and Data
The molecular structure of 2,4-octadienal features two double bonds located at the second and fourth carbon atoms of the octane chain. The structural formula can be represented as follows:

H2C=CHCH=CHCH2CHO\text{H}_2C=CH-CH=CH-CH_2-CHO

This structure indicates that it is a linear molecule with an aldehyde group at one end. The molecular weight of 2,4-octadienal is approximately 124.18 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details
2,4-Octadienal participates in various chemical reactions typical for unsaturated aldehydes. It can undergo:

  • Addition Reactions: The electrophilic nature of the double bonds allows for nucleophilic attack, leading to the formation of alcohols or other functional groups upon reaction with nucleophiles.
  • Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Polymerization: Under certain conditions, it may polymerize to form larger oligomers or polymers.

The reactivity of 2,4-octadienal is significant in flavor chemistry, where it contributes to the aroma profiles of various food products .

Mechanism of Action

Process and Data
The mechanism by which 2,4-octadienal exerts its effects in biological systems often involves interactions with olfactory receptors. Its volatile nature allows it to be detected by sensory neurons responsible for smell. The compound's structure facilitates binding to specific receptors, triggering neural pathways that result in the perception of aroma.

In analytical studies, gas chromatography coupled with mass spectrometry has been utilized to identify and quantify this compound in complex mixtures, such as those found in food and plant extracts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Boiling Point: Approximately 150 °C.
  • Density: About 0.85 g/cm³.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.
  • Stability: Sensitive to light and air; should be stored in dark glass containers under inert gas conditions to prevent degradation.

The physical properties make it suitable for applications in flavoring and fragrance formulations due to its volatility and aroma profile .

Applications

Scientific Uses
2,4-Octadienal finds applications primarily in the food industry as a flavoring agent due to its pleasant aroma reminiscent of certain fruits. It is also used in perfumery for its unique scent characteristics. Furthermore, research has indicated its potential role in attracting specific insect species, making it valuable for pest management strategies .

Introduction to 2,4-Octadienal in Academic Research

Historical Context and Discovery Milestones

The identification of (E,E)-2,4-octadienal (CAS 30361-28-5) emerged alongside mid-20th-century advances in gas chromatography and mass spectrometry, which enabled precise characterization of trace volatile compounds in complex matrices. Early research focused on lipid oxidation pathways in foods, revealing this unsaturated aldehyde as a secondary breakdown product of linoleic and arachidonic acids. By the 1970s, its significance expanded beyond biochemical pathways when Bedoukian Research began commercial synthesis for flavor and fragrance applications, citing its "fatty, fruity, green, citrus odor with peely notes" [1]. A pivotal regulatory milestone occurred in 2018 when the U.S. FDA rescinded authorization for its use as a synthetic flavoring agent in foods (FEMA 3721), citing unresolved toxicity concerns—though this decision did not affect its application in fragrances [1]. Parallel industrial innovation is evidenced by patents like WO2017100426A1 (2017), which utilizes isomeric alkadienals including (E,E)-2,4-octadienal in fragrance compositions to enhance freshness and complexity [3].

Table 1: Key Physical Properties of (E,E)-2,4-Octadienal

PropertyValueMeasurement Conditions
Molecular FormulaC₈H₁₂O-
Molecular Weight124.18 g/mol-
Boiling Point67°C @ 0.4 mmHg; 198–199°C @ 760 mmHgStandard pressure
Refractive Index1.519–1.52520°C
Specific Gravity0.832–0.83925°C
Solubility in WaterInsoluble25°C; soluble in alcohol
Flash Point78.9°C (174°F)TCC method
Vapor Pressure0.364 mmHg25°C

Data compiled from supplier specifications and NIST Chemistry WebBook [1] [5] [6].

Table 2: Historical Milestones in Research and Application

YearMilestoneSignificance
1960sIdentification in lipid oxidation studiesEstablished origin in polyunsaturated fatty acid degradation
1972Commercial production by Bedoukian ResearchEnabled standardized use in flavors and fragrances
1994Identification in blue crab volatiles (Chung & Cadwallader)Confirmed role in seafood aromas
2010Characterization in steamed mangrove crab (Selli et al.)Validated as aroma-active compound in crustaceans
2017Patent WO2017100426A1 for fragrance compositionsIndustrial application in perfumery
2018FDA delisting as synthetic food flavoringRestricted food applications; fragrance use continues

Role in Flavor and Fragrance Chemistry

• Aroma Profile and Thresholds

(E,E)-2,4-octadienal exhibits a high odor potency due to its low detection threshold (estimated at ppb levels) and complex sensory characteristics. At 10% dilution in dipropylene glycol, it presents a green, fatty aroma reminiscent of pear and melon rind, with underlying citrus and chicken fat notes [1]. This multifaceted profile arises from its α,β-unsaturated aldehyde structure, which interacts strongly with olfactory receptors. In flavor systems, concentrations as low as 0.1–5 ppm impart citrus (orange, tangerine) nuances, while higher intensities evoke fatty or tallow-like sensations [1] [6]. Its substantivity exceeds 8 hours at 100% concentration, making it valuable in perfumery for base notes that enhance longevity [1].

• Formation Pathways in Foods

This aldehyde forms predominantly through autoxidation of omega-6 fatty acids like linoleic acid (C18:2). The process initiates when lipid radicals react with triplet oxygen (³O₂), forming hydroperoxides that cleave at allylic positions. Specifically, 13-hydroperoxyoctadecadienoic acid decomposes to yield (E,E)-2,4-octadienal alongside hexanal and other fragments [8]. Enzymatic pathways via lipoxygenases also contribute, particularly in raw seafood where enzyme activity remains high. In steamed mangrove crab (Scylla serrata), this compound is a key aroma contributor formed during thermal processing, where lipid oxidation accelerates [4]. Additionally, interactions with Maillard reaction intermediates can modify its concentration; aldehydes may undergo Strecker degradation with amino acids or condense with furanones, altering the overall flavor balance during cooking [8] [3].

Table 3: Characteristic Aroma Descriptors Across Matrices

Matrix/ApplicationPrimary DescriptorsSecondary NotesDetection Method
Pure compound (10% in DPG)Green, fatty, pear-likeMelon rind, citrus peelGC-O, sensory panel [1]
Chicken fat模拟体系Fatty, savoryCitrus undertonesAEDA [1]
Steamed mangrove crabCrustacean aroma, oceanicFried undertonesGC-MS/DF method [4]
Perfumery baseGreen, enhancing floral complexityIncreases substantivityPatent formulation [3]

• Applications in Flavor Systems and Fragrance Design

In flavor chemistry, (E,E)-2,4-octadienal authenticates citrus and seafood profiles. Studies on steamed mangrove crab identify it as a character-impact compound contributing "fried" or "oily" nuances alongside pyrazines and sulfur compounds [4]. Industrially, it is supplied as a natural isolate (e.g., 10% in ethyl acetate) or synthetic grade (≥90–95% purity) for use in citrus flavors, savory blends, and seafood analogs [1] [6]. Fragrance applications leverage its green, peely notes to enhance freshness in functional products. Patent WO2017100426A1 incorporates it in compositions with linalool, benzyl acetate, and citronellol to create "synergistic freshness" in detergents and lotions [3]. Its instability in air and light necessitates antioxidant-free formulations (e.g., Parchem’s "No Antioxidant" grade) or encapsulation to prevent oxidative degradation into unsaturated acids or alcohols, which mute its aroma [6] [2].

• Degradation and Stability Challenges

The compound’s conjugated diene system renders it highly reactive toward oxygen and electrophiles. Under light exposure, it undergoes photooxidation, forming epoxy derivatives and short-chain aldehydes like hexanal. Thermal degradation above 100°C accelerates polymerization, generating odorless dimers and trimers [2] [8]. Formulation strategies to mitigate instability include:

  • Solvent dilution (e.g., 5–10% in ethanol or ethyl acetate) to reduce molecular collisions [1]
  • Oxygen-free packaging under nitrogen to suppress autoxidation
  • Encapsulation in cyclodextrins or starch matrices to limit environmental exposure [2]These measures preserve its sensory impact during product storage while maintaining regulatory compliance where food use is restricted.

Properties

CAS Number

38743-20-3

Product Name

2,4-Octadienal

IUPAC Name

(2E,4E)-octa-2,4-dienal

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h4-8H,2-3H2,1H3/b5-4+,7-6+

InChI Key

DVVATNQISMINCX-YTXTXJHMSA-N

SMILES

CCCC=CC=CC=O

Solubility

951.7 mg/L @ 25 °C (est)
Insoluble in water; miscible in fats
soluble (in ethanol)

Canonical SMILES

CCCC=CC=CC=O

Isomeric SMILES

CCC/C=C/C=C/C=O

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